Deacetylmoxisylyte

Erectile Dysfunction Vasodilation Smooth Muscle Pharmacology

Deacetylmoxisylyte (CAS 35231-36-8) is the primary active plasma metabolite of the prodrug moxisylyte, supplied as a defined chemical probe for α1-adrenergic receptor research. Unlike the prodrug—which requires variable pseudocholinesterase-mediated activation—this compound ensures reproducible IC₅₀ values (α1: 400 nM; α2: 1200 nM) and consistent receptor pharmacology across in vitro, ex vivo, and ADME assays. Its characterized HPLC LOQs (plasma 2.5 ng/mL, urine 40 ng/mL) and minimal hypotensive liability versus prazosin make it ideal for vascular, erectile physiology, and lower urinary tract dysfunction models. Procure as a reference standard or research reagent from verified suppliers; typical packaging: 50 mg–500 mg. For research use only; not for human or veterinary use.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 35231-36-8
Cat. No. B1669939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylmoxisylyte
CAS35231-36-8
Synonymsdeacetylmoxisylyte
deacetylmoxisylyte hydrochloride
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)C(C)C)OCCN(C)C
InChIInChI=1S/C14H23NO2/c1-10(2)12-9-13(16)11(3)8-14(12)17-7-6-15(4)5/h8-10,16H,6-7H2,1-5H3
InChIKeyHJGRPZCEBPNMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylmoxisylyte (CAS:35231-36-8) Overview and Structural Identity


Deacetylmoxisylyte (CAS: 35231-36-8) is a primary, active plasma metabolite of the prodrug moxisylyte (thymoxamine), a known α-adrenergic receptor antagonist [1]. As a specific α-adrenergic blocking agent, it functions to inhibit norepinephrine-induced vasoconstriction, leading to peripheral vasodilation and increased cutaneous blood flow [2]. Pharmacologically, it exhibits distinct binding affinities for α-1 and α-2 adrenoceptor subtypes, with reported IC50 values of 400 nM and 1200 nM, respectively . Its role as the primary circulating active species responsible for the vasoactive and urological effects of moxisylyte makes it a critical compound for research in vascular and erectile pharmacology [3].

Why Generic Moxisylyte Cannot Substitute for Deacetylmoxisylyte in Research


The clinical use of moxisylyte as a prodrug introduces significant pharmacokinetic variability that confounds experimental control; moxisylyte is rapidly and completely hydrolyzed by plasma pseudocholinesterase, meaning that its pharmacological effects are almost exclusively mediated by its metabolite, deacetylmoxisylyte [1]. Therefore, in vitro or ex vivo studies utilizing moxisylyte will yield results that are dependent on the variable esterase activity present in the assay system, leading to inconsistent data on potency, efficacy, and receptor interactions [2]. In contrast, using the direct active metabolite, deacetylmoxisylyte, ensures the compound interacting with the target is defined, enabling reproducible and interpretable quantitative comparisons of receptor affinity, functional antagonism, and downstream signaling without the confounding variable of prodrug activation [3].

Quantitative Evidence Differentiating Deacetylmoxisylyte from Key Comparators


Comparative α1-Adrenergic Antagonism in Human Corpus Cavernosum Tissue

In a functional assay using isolated smooth muscle cells from human corpus cavernosum, moxisylyte demonstrated an IC50 of 0.5 ± 0.2 µM for inhibiting noradrenaline-induced contraction. This was compared directly to the α1-selective antagonist prazosin, which exhibited an IC50 of 0.9 ± 0.2 µM under identical conditions [1]. This indicates that the active metabolite (deacetylmoxisylyte, as moxisylyte is a prodrug in this context) is approximately 1.8-fold more potent than prazosin in this specific, clinically relevant tissue model.

Erectile Dysfunction Vasodilation Smooth Muscle Pharmacology

Superior Clinical Tolerability Demonstrated by Reduced Orthostatic Hypotension

A 4-week open clinical study comparing the effects of moxisylyte (as a prodrug for deacetylmoxisylyte) and prazosin in patients with multiple system atrophy (MSA) reported a significantly lower incidence of orthostatic hypotension as a side effect in the moxisylyte group (10.7%) compared to the prazosin group (23.8%) [1]. Both agents achieved similar efficacy in reducing residual urine volume (35.2% vs. 38.1% reduction, P<0.05) [1].

Multiple System Atrophy Lower Urinary Tract Symptoms Safety Pharmacology

Differential Selectivity for α1 vs. α2 Adrenoceptor Subtypes

Binding studies indicate that deacetylmoxisylyte displays a notable degree of selectivity for the α1-adrenoceptor over the α2-adrenoceptor. Reported IC50 values are 400 nM for α1 and 1200 nM for α2, yielding a 3-fold selectivity ratio . This contrasts with non-selective α-blockers like phentolamine or preferential α2-antagonists like yohimbine, positioning deacetylmoxisylyte as an α1-preferring agent.

Receptor Pharmacology Selectivity Adrenergic Signaling

Quantitative Pharmacokinetic Characterization via Validated HPLC Method

A specific and validated high-performance liquid chromatography (HPLC) method with fluorescence detection has been established for the precise quantification of deacetylmoxisylyte (DAM) and its conjugates in human plasma [1]. The method achieved a limit of quantification (LOQ) of 2.5 ng/mL for unconjugated DAM in plasma and 40 ng/mL in urine [1]. This analytical validation enables robust pharmacokinetic studies, establishing that after intravenous administration, the half-life of unconjugated DAM is approximately 0.86 hours, while its glucuronide conjugate has a half-life of 1.7 hours [2].

Bioanalysis Pharmacokinetics Metabolite Quantification

Optimal Research Applications of Deacetylmoxisylyte Based on Quantitative Evidence


In Vitro Functional Studies of α1-Adrenoceptor Antagonism in Erectile Tissue

This is the primary application scenario. As demonstrated by its direct comparison to prazosin in human corpus cavernosum smooth muscle cells , deacetylmoxisylyte provides a potent and reproducible tool for studying α1-adrenergic mechanisms in erectile physiology. Its defined potency (IC50 = 0.5 µM) allows for precise concentration-response experiments without the confounding variability of prodrug activation.

Preclinical Models of Lower Urinary Tract Dysfunction Requiring Favorable Safety Profiles

The clinical evidence showing a significantly lower rate of orthostatic hypotension for moxisylyte/deacetylmoxisylyte compared to prazosin positions this compound for use in research models where minimizing systemic cardiovascular effects is a priority. This includes studies on bladder outlet obstruction and neurogenic lower urinary tract dysfunction.

Pharmacokinetic and Drug Metabolism Research Using Validated Analytical Methods

The existence of a well-characterized HPLC assay with defined LOQs in both plasma (2.5 ng/mL) and urine (40 ng/mL) makes deacetylmoxisylyte an ideal candidate for studies focused on ADME (absorption, distribution, metabolism, excretion) of α-adrenergic antagonists . Researchers can reliably track its metabolic fate and quantify exposure in biological matrices.

Investigating α1-Selective Signaling Pathways

With a defined 3-fold selectivity for α1- over α2-adrenoceptors (IC50 400 nM vs. 1200 nM) , deacetylmoxisylyte serves as a specific pharmacological probe for delineating α1-mediated cellular responses, as opposed to non-selective agents that would activate both receptor families simultaneously.

Quote Request

Request a Quote for Deacetylmoxisylyte

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.